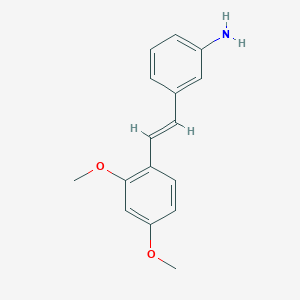

2,4-Dimethoxy-3''-amino-trans-stilbene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

3-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]aniline |

InChI |

InChI=1S/C16H17NO2/c1-18-15-9-8-13(16(11-15)19-2)7-6-12-4-3-5-14(17)10-12/h3-11H,17H2,1-2H3/b7-6+ |

InChI Key |

YTHARJUESQVNDD-VOTSOKGWSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C2=CC(=CC=C2)N)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC2=CC(=CC=C2)N)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Optimization

Retrosynthetic Analysis of 2,4-Dimethoxy-3''-amino-trans-stilbene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The key disconnection for this compound is the central carbon-carbon double bond, suggesting several strategic approaches to its formation.

Primary Disconnection: The Olefin Bridge

The most logical disconnection point is the central olefinic bond. This leads to two primary synthetic strategies:

Formation of the double bond via olefination reactions: This involves the coupling of two carbonyl compounds or a carbonyl compound and a phosphonium (B103445) ylide. This retrosynthetic step points towards methodologies like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction.

Formation of the double bond via cross-coupling reactions: This approach involves the coupling of an aryl halide or a related derivative with a vinyl partner. This suggests the use of palladium-catalyzed reactions such as the Heck, Suzuki, or Stille couplings.

A further disconnection of the aromatic precursors would lead to commercially available substituted benzenes. For instance, the 2,4-dimethoxy-substituted aromatic ring can be traced back to 2,4-dimethoxybenzaldehyde (B23906) or a corresponding benzyl halide. The 3-amino-substituted ring can be derived from 3-aminobenzaldehyde, a 3-aminobenzyl halide, or a related aryl halide. The amino group might require protection during the synthesis to prevent unwanted side reactions.

Exploration of Classical and Contemporary Stilbene (B7821643) Synthesis Strategies for the Compound

A variety of synthetic methods can be employed to construct the this compound scaffold. The choice of method often depends on factors such as the availability of starting materials, desired stereoselectivity, and tolerance to functional groups.

Wittig and Horner-Wadsworth-Emmons Olefination in trans-Stilbene (B89595) Synthesis

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are classical and highly effective methods for the synthesis of alkenes. fu-berlin.de

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone. fu-berlin.de For the synthesis of this compound, two main routes are possible:

Route A: Reaction of 2,4-dimethoxybenzyltriphenylphosphonium halide with 3-aminobenzaldehyde.

Route B: Reaction of 3-aminobenzyltriphenylphosphonium halide with 2,4-dimethoxybenzaldehyde.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which possess an electron-withdrawing group on the ylidic carbon, generally favor the formation of the thermodynamically more stable E-alkene (trans-isomer). Non-stabilized ylides tend to yield the Z-alkene (cis-isomer) as the major product under salt-free conditions. chegg.com

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphonium ylide. wiley-vch.dewikipedia.org This reaction almost exclusively produces the E-alkene, making it a superior choice for the stereoselective synthesis of trans-stilbenes. wiley-vch.dewikipedia.org The water-soluble phosphate byproduct of the HWE reaction is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction, simplifying purification. wiley-vch.de

For the synthesis of this compound via the HWE reaction, the following precursors would be required:

Diethyl (2,4-dimethoxybenzyl)phosphonate and 3-aminobenzaldehyde.

Diethyl (3-aminobenzyl)phosphonate and 2,4-dimethoxybenzaldehyde.

| Reaction | Typical Reagents | Stereoselectivity | Byproduct | Key Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Wittig | Phosphonium ylide + Aldehyde | Variable (depends on ylide stability) | Triphenylphosphine oxide | Wide substrate scope | Difficult byproduct removal, potential for low trans-selectivity |

| HWE | Phosphonate carbanion + Aldehyde | High trans-selectivity | Water-soluble phosphate | Excellent stereocontrol, easy purification | Phosphonate synthesis can be an extra step |

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki, Stille) for Stilbene Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. uliege.be

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. uliege.bebeilstein-journals.org To synthesize this compound, one could envision:

The reaction of a halo-aminobenzene (e.g., 3-iodoaniline) with 2,4-dimethoxystyrene.

The reaction of a halo-dimethoxybenzene (e.g., 1-iodo-2,4-dimethoxybenzene) with 3-vinylaniline.

The Heck reaction typically favors the formation of the trans-isomer due to steric considerations in the transition state. beilstein-journals.org

The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. mdpi.comnih.govresearchgate.net This reaction is known for its mild reaction conditions and high functional group tolerance. mdpi.com The synthesis of the target molecule could be achieved by:

Coupling of (E)-(2-(2,4-dimethoxyphenyl)vinyl)boronic acid with a 3-haloaniline.

Coupling of 2,4-dimethoxyphenylboronic acid with a 3-halostyrene.

The Suzuki coupling generally proceeds with retention of the stereochemistry of the vinylboronic acid, making it an excellent method for stereoselective stilbene synthesis. nih.gov

The Stille reaction utilizes an organotin compound as the coupling partner for an organohalide. wikipedia.org While effective, the toxicity of organotin reagents has led to a preference for other cross-coupling methods in many applications. wikipedia.org A possible Stille coupling route would involve:

The reaction of (E)-1-(2,4-dimethoxyphenyl)-2-(tributylstannyl)ethene with a 3-haloaniline.

| Reaction | Key Reactants | Catalyst System | Stereoselectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Heck | Aryl Halide + Alkene | Pd(OAc)₂, PPh₃, Base | Generally high trans-selectivity | Atom economical | Can have regioselectivity issues |

| Suzuki | Aryl Halide + Organoboron | Pd(PPh₃)₄, Base | High, dependent on boronic acid stereochemistry | Mild conditions, low toxicity of reagents | Boronic acids can be unstable |

| Stille | Aryl Halide + Organotin | Pd(PPh₃)₄ | High, dependent on organostannane stereochemistry | High functional group tolerance | Toxicity of tin reagents |

Olefin Metathesis Approaches to the Stilbene Scaffold

Olefin metathesis, a reaction that involves the redistribution of alkene fragments, has emerged as a powerful tool for the synthesis of stilbenes, particularly through cross-metathesis. semanticscholar.orguri.edu The synthesis of this compound could be envisioned via the cross-metathesis of 2,4-dimethoxystyrene and 3-aminostyrene using a ruthenium-based catalyst, such as a Grubbs catalyst. semanticscholar.org

This reaction typically favors the formation of the more thermodynamically stable trans-isomer. A key challenge in cross-metathesis is controlling the formation of homodimers from each of the starting alkenes. However, by carefully selecting the catalyst and reaction conditions, high yields of the desired cross-coupled product can be achieved.

Stereoselective Synthesis of the trans-Isomer: Mechanisms and Control

The biological activity and material properties of stilbenes are often highly dependent on their stereochemistry, with the trans-isomer typically being the more stable and often the more biologically active form. nih.gov Therefore, achieving high stereoselectivity in the synthesis of this compound is of paramount importance.

As previously mentioned, the Horner-Wadsworth-Emmons reaction is a premier method for obtaining the trans-isomer with high selectivity. The reaction proceeds through a cyclic oxaphosphetane intermediate, and the transition state leading to the trans-alkene is sterically more favorable, thus leading to its preferential formation. wiley-vch.de

In palladium-catalyzed cross-coupling reactions like the Heck and Suzuki couplings, the stereochemical outcome is also generally in favor of the trans-product. In the Heck reaction, the syn-addition of the aryl-palladium species to the alkene followed by syn-elimination of the palladium hydride leads to the trans-isomer. In the Suzuki reaction, the stereochemistry of the starting vinyl boronic acid is retained in the final product. nih.gov

Olefin metathesis reactions catalyzed by common ruthenium catalysts also tend to produce the thermodynamically more stable trans-stilbene. semanticscholar.org

Optimization of Reaction Conditions for Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and simplifying purification. Key parameters to consider include the choice of solvent, base, catalyst, temperature, and reaction time.

For olefination reactions like the Wittig and HWE, the choice of base and solvent can significantly impact the stereoselectivity and yield. For instance, in the Wittig reaction, the use of non-stabilized ylides in polar aprotic solvents with lithium-free bases can favor the cis-isomer, while the use of stabilized ylides or the presence of lithium salts can promote the formation of the trans-isomer. chegg.com

In palladium-catalyzed cross-coupling reactions , the choice of ligand, base, and solvent is critical. For the Heck reaction, phosphine ligands are commonly used to stabilize the palladium catalyst, and the choice of base (e.g., triethylamine, potassium carbonate) and solvent (e.g., DMF, acetonitrile) can influence the reaction rate and yield. beilstein-journals.org For the Suzuki reaction, the base (e.g., sodium carbonate, potassium phosphate) plays a crucial role in activating the boronic acid for transmetalation. mdpi.com

The following table provides a summary of key optimization parameters for the synthesis of substituted trans-stilbenes.

| Reaction Type | Parameter | Considerations for Optimization |

|---|---|---|

| Wittig/HWE | Base | Strength and counterion can influence stereoselectivity and deprotonation efficiency. |

| Solvent | Polarity can affect the stability of intermediates and reaction rates. | |

| Temperature | Higher temperatures can favor the thermodynamic trans-product. | |

| Heck/Suzuki/Stille | Catalyst/Ligand | Ligand choice can influence catalyst stability, activity, and selectivity. |

| Base | Crucial for catalyst regeneration (Heck) or boronic acid activation (Suzuki). | |

| Solvent | Can affect catalyst solubility and reactivity. | |

| Temperature | Higher temperatures are often required but can lead to side reactions. | |

| Olefin Metathesis | Catalyst | Choice of Grubbs or other catalysts can influence efficiency and selectivity. |

| Concentration | Lower concentrations can favor cross-metathesis over homodimerization. |

By carefully considering these synthetic strategies and optimizing the reaction conditions, this compound can be synthesized with high yield, purity, and stereoselectivity, enabling its further investigation and application.

Development of Novel and Efficient Synthetic Routes for Functionalized Stilbenes

The synthesis of functionalized stilbenes, including amino-substituted analogues like this compound, has garnered significant attention due to their wide-ranging applications in medicinal chemistry and material science. nih.govresearchgate.net The development of novel and efficient synthetic methodologies is crucial for accessing structurally diverse stilbene derivatives with improved pharmacological properties. nih.gov Research efforts have focused on creating routes that are not only high-yielding but also stereoselective, atom-economical, and tolerant of various functional groups. nih.govfu-berlin.de

Key strategies in modern organic synthesis have been adapted and optimized for the construction of the characteristic 1,2-diphenylethylene backbone of stilbenes. nih.gov These include palladium-catalyzed cross-coupling reactions, various olefination methods, and other innovative catalytic approaches. nih.govuliege.be The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the required stereochemistry of the final product. fu-berlin.de

One of the established methods for preparing trans-stilbene derivatives is the Wittig reaction. nih.govwiley-vch.de This reaction involves the coupling of an appropriately substituted aromatic aldehyde with a phosphonium ylide. For instance, the synthesis of this compound has been successfully accomplished using this approach, yielding the target compound as a yellow solid. nih.gov

Another powerful and widely used method is the palladium-catalyzed Mizoroki-Heck reaction, which couples vinyl compounds with aryl halides. nih.govnih.gov This reaction is known for its versatility and functional group tolerance, making it a staple in the synthesis of complex stilbenes. uliege.be The Suzuki, Stille, and Negishi reactions, which are also palladium-mediated, represent other key cross-coupling strategies that provide efficient pathways to functionalized stilbenes. uliege.be

Researchers continuously seek to optimize these routes to reduce waste, save energy, and simplify work-up procedures. nih.gov This includes the development of one-pot syntheses and the use of more environmentally benign catalysts and solvents. nih.gov For example, modifications to the Wittig reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, often provide higher E-selectivity and easier removal of by-products. wiley-vch.de Furthermore, strategies like olefin cross-metathesis have emerged as valuable alternatives for stilbene synthesis. uliege.be

The table below summarizes key aspects of the reported synthesis for this compound.

Table 1: Synthesis and Properties of this compound

| Parameter | Details |

|---|---|

| Synthetic Method | Wittig Reaction nih.gov |

| Yield | 42% nih.gov |

| Physical Appearance | Yellow Solid nih.gov |

| Melting Point | 69-70 °C nih.gov |

A comparison of common synthetic methodologies for preparing functionalized stilbenes is presented below, highlighting their versatility and typical outcomes.

Table 2: Comparison of Major Synthetic Routes for Functionalized Stilbenes

| Reaction | Description | Typical Catalysts/Reagents | Key Advantages |

|---|---|---|---|

| Wittig Reaction | Reaction of an aldehyde or ketone with a triphenyl phosphonium ylide. wiley-vch.de | Triphenylphosphine, Strong Base (e.g., n-BuLi) | Broad applicability, readily available starting materials. fu-berlin.de |

| Horner-Wadsworth-Emmons (HWE) Reaction | A modification of the Wittig reaction using phosphonate-stabilized carbanions. wiley-vch.de | Phosphonate esters, Base (e.g., NaH, t-BuOK) | Generally provides higher E-selectivity for trans-stilbenes; water-soluble phosphate by-products are easily removed. nih.govwiley-vch.de |

| Mizoroki-Heck Reaction | Palladium-catalyzed coupling of a vinyl group with an aryl halide. uliege.be | Palladium salts (e.g., Pd(OAc)2), Phosphine ligands, Base. nih.gov | High functional group tolerance, good stereoselectivity for trans-isomers. uliege.benih.gov |

| Suzuki Coupling | Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. uliege.be | Palladium catalyst, Base | Versatile, commercially available boronic acids, tolerant of many functional groups. nih.gov |

| Sonogashira Coupling | Palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, followed by reduction. nih.gov | Palladium and Copper catalysts | A two-step route that can provide high yields of the trans-isomer after reduction. nih.gov |

| McMurry Reaction | Reductive coupling of two aldehyde or ketone molecules. fu-berlin.de | Low-valent titanium reagents (e.g., TiCl3/LiAlH4) | Useful for the synthesis of symmetrical stilbenes. fu-berlin.de |

These advanced methodologies provide a robust toolbox for chemists to design and synthesize novel functionalized stilbenes like this compound, enabling further exploration of their chemical and biological properties.

Elucidation of Molecular Structure and Conformational Dynamics

High-Resolution Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide direct experimental evidence for the molecular structure of the compound. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and single-crystal X-ray diffraction each offer unique insights into the connectivity, functional groups, and solid-state conformation of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity within a molecule. For 2,4-Dimethoxy-3''-amino-trans-stilbene, ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms. nih.gov The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic and vinylic protons. nih.gov A key feature is the large coupling constant (typically around 16 Hz) observed for the vinylic protons, which is characteristic of the trans configuration of the stilbene (B7821643) double bond. nih.gov

The chemical shifts observed in the ¹H NMR spectrum confirm the substitution pattern on the two phenyl rings. nih.gov The signals for the methoxy (B1213986) groups appear as sharp singlets, while the aromatic protons exhibit complex splitting patterns due to spin-spin coupling with their neighbors. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.49 | d | 8.4 | 1 H |

| 7.35 | d | 16.3 | 1 H, Vinylic |

| 7.20 | t | 7.8 | 1 H |

| 6.99 | d | 16.3 | 1 H, Vinylic |

| 6.88 | d | 7.8 | 1 H |

| 6.78 | s | 1 H | |

| 6.69 | dd | 8.1, 2.4 | 1 H |

| 6.50 | d | 2.4 | 1 H |

| 6.45 | d | 8.4 | 1 H |

| 3.91 | s | 3 H, OCH₃ | |

| 3.88 | s | 3 H, OCH₃ |

Source: Adapted from literature data. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be required for the unambiguous assignment of all proton and carbon signals, respectively.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. frontiersin.orgresearchgate.net These two methods are complementary, as some molecular vibrations may be more prominent in either the IR or Raman spectrum. researchgate.netspectroscopyonline.com

The FT-IR spectrum of this compound displays several key absorption bands that confirm its structure. nih.gov The presence of the amino group (NH₂) is indicated by stretching vibrations in the region of 3300-3400 cm⁻¹. nih.gov The aromatic C-H stretching and C=C bending vibrations, along with the characteristic bands for the methoxy (C-O) groups, are also clearly identifiable. nih.gov A band around 971 cm⁻¹ is characteristic of the out-of-plane C-H bending of the trans-alkene, further confirming the geometry of the double bond. nih.gov

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3369 | N-H Stretch | Amino (NH₂) |

| 1598, 1577, 1504 | C=C Stretch | Aromatic Ring |

| 1456 | C-H Bend | Alkyl |

| 1287, 1158 | C-O Stretch | Methoxy (Ar-O-CH₃) |

Source: Adapted from literature data. nih.gov

Raman spectroscopy is particularly sensitive to the non-polar C=C double bond of the stilbene core and would be expected to show a strong band around 1635 cm⁻¹. usda.gov This technique is highly effective for studying chromophoric systems like stilbenes. usda.gov

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the crystal lattice. osti.gov

For stilbene derivatives, X-ray diffraction analysis confirms the planarity or deviation from planarity of the molecule, which is influenced by the steric and electronic effects of the substituents. researchgate.net It can reveal details about intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates the supramolecular architecture. osti.gov

While the compound this compound has been isolated as a yellow solid with a melting point of 69–70 °C, specific single-crystal X-ray diffraction data for this compound is not available in the reviewed literature. nih.gov An analysis would provide crucial information on the dihedral angles between the phenyl rings and the central ethylenic plane, offering insight into the degree of conjugation through the molecule in its solid form.

Computational Chemistry for Conformational Analysis and Stability

Computational chemistry serves as a vital complement to experimental data, offering insights into molecular properties that can be difficult to measure directly. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to model the structure, stability, and dynamic behavior of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For stilbene systems, DFT calculations are employed to determine the optimized ground-state geometry, predict vibrational frequencies, and analyze the electronic distribution. researchgate.net

By calculating the potential energy as a function of the central torsional angle, DFT can model the trans-to-cis isomerization pathway. nih.gov These calculations can determine the relative energies of different conformers, such as those arising from the rotation of the methoxy groups or the phenyl rings. The results would reveal the most stable (lowest energy) conformation of this compound in the gas phase, providing theoretical values for bond lengths, angles, and dihedral angles that can be compared with experimental data if available. While specific DFT studies on this compound were not found, such calculations on the parent trans-stilbene (B89595) molecule have provided significant insights into its structure and isomerization process. nih.gov

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. rsc.org These simulations model the atomic motions over time, providing a detailed picture of the conformational dynamics and intramolecular flexibility.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| trans-stilbene |

| 2,3,3',4'-tetramethoxy-trans-stilbene |

Stereochemical Purity and Stability of the trans-Configuration

The trans-configuration of the ethylenic double bond in stilbene derivatives is generally more stable than the cis-isomer due to reduced steric hindrance between the two phenyl rings. This thermodynamic preference is a key factor in synthetic procedures, which often yield the trans-isomer as the major product. Synthetic methods like the Wittig reaction can be tailored to favor the formation of the trans-isomer with high stereoselectivity.

While the trans-isomer is thermodynamically favored, interconversion to the cis-isomer can occur under photochemical conditions. The energy barrier for this isomerization in the ground state is substantial, ensuring the stereochemical purity and stability of the trans-configuration under normal storage and physiological conditions. The long-term stability is a crucial attribute for its potential applications in various scientific fields.

Photophysical Properties and Photoinduced Processes: Mechanistic Investigations

Electronic Absorption and Emission Characteristics: A Mechanistic Perspective

The electronic spectrum of trans-stilbene (B89595) derivatives is characterized by a strong absorption band in the near-ultraviolet region (around 340–380 nm), which corresponds to the S₀ → S₁ (π → π*) transition. researchgate.net The presence of electron-donating groups, such as methoxy (B1213986) (–OCH₃) and amino (–NH₂), on the phenyl rings typically leads to a bathochromic (red) shift in the absorption and emission spectra. This shift arises from the destabilization of the highest occupied molecular orbital (HOMO) and stabilization of the lowest unoccupied molecular orbital (LUMO), effectively reducing the HOMO-LUMO energy gap.

For 2,4-Dimethoxy-3''-amino-trans-stilbene, the two methoxy groups and the amino group act as electron donors. This substitution pattern creates a "push-pull" character, where electron density is pushed from the substituted phenyl rings into the stilbene (B7821643) backbone. Upon photoexcitation, this can lead to the formation of an excited state with significant intramolecular charge transfer (ICT) character. researchgate.netntu.edu.tw The extent of this charge transfer and the resulting spectral shifts are highly sensitive to the polarity of the solvent. In polar solvents, the charge-separated excited state is stabilized, often resulting in a more pronounced red shift in the fluorescence spectrum compared to the absorption spectrum, leading to a large Stokes shift. researchgate.net

The emission from most trans-stilbene derivatives is typically weak, as the excited state rapidly deactivates through a non-radiative pathway, primarily trans-to-cis photoisomerization. researchgate.net However, for push-pull stilbenes, the ICT state can sometimes serve as a radiative decay channel, potentially increasing the fluorescence quantum yield in polar environments. researchgate.netntu.edu.tw

Excited State Dynamics and Decay Pathways of this compound

The journey of the this compound molecule after absorbing a photon is a rapid sequence of events occurring on the femtosecond to picosecond timescale. The primary decay pathway for the initially excited Franck-Condon state is competition between fluorescence and torsional motion around the central ethylenic double bond, which leads to isomerization. nih.govresearchgate.net

Ultrafast spectroscopic techniques are essential for mapping the complex excited-state dynamics of stilbene derivatives.

Time-Resolved Fluorescence: This method tracks the decay of the fluorescence intensity over time, providing direct measurement of the excited state lifetime (τf). For stilbenes, these lifetimes are often very short, in the range of tens to hundreds of picoseconds, reflecting the efficiency of the non-radiative isomerization channel. icmp.lviv.ua

Transient Absorption (TA) Spectroscopy: TA spectroscopy provides a more comprehensive picture of the excited-state landscape. researchgate.net In a typical TA experiment on a stilbene derivative, several key spectral features are observed:

Ground-State Bleach (GSB): A negative signal at the wavelength of the molecule's ground-state absorption, resulting from the depletion of the ground-state population.

Stimulated Emission (SE): A negative signal that mirrors the fluorescence spectrum, arising from the stimulated return of excited molecules to the ground state. The decay of this signal is related to the excited-state lifetime. researchgate.net

Excited-State Absorption (ESA): Positive signals corresponding to the absorption of the probe pulse by the excited-state population to higher-lying excited states. The evolution of ESA bands can reveal the presence of intermediate states, such as the twisted "phantom" state (P*) involved in isomerization. researchgate.netresearchgate.net

For this compound, TA spectroscopy would be expected to reveal the rapid decay of the initially formed S₁ state and potentially the rise and decay of signals corresponding to the twisted intermediate on the pathway to the cis isomer. researchgate.net

The efficiency of the competing photophysical processes is quantified by their respective quantum yields. The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed, while the photoisomerization quantum yield (Φiso) represents the efficiency of the trans → cis conversion. edinst.com

For the parent trans-stilbene molecule, the fluorescence quantum yield is low (e.g., ~0.05 in hydrocarbon solvents), while the isomerization quantum yield is significant (~0.5). The excited-state lifetime is correspondingly short, on the order of 10 to 100 picoseconds. icmp.lviv.ua

In substituted push-pull stilbenes, these values can be strongly influenced by both the substituents and the solvent environment. The stabilization of a polar ICT state in polar solvents can sometimes create a larger energy barrier for twisting, leading to a decrease in the isomerization quantum yield and a corresponding increase in the fluorescence quantum yield and lifetime. researchgate.net The table below illustrates the expected solvent-dependent photophysical properties for a hypothetical push-pull stilbene like this compound, based on general trends observed for similar molecules. researchgate.netntu.edu.tw

| Solvent | Polarity | Expected λabs (nm) | Expected λem (nm) | Expected Φf | Expected τf (ps) |

|---|---|---|---|---|---|

| Hexane | Low | ~350 | ~390 | Low (<0.1) | Short (<100) |

| Dichloromethane | Medium | ~355 | ~430 | Moderate | Moderate |

| Acetonitrile | High | ~360 | ~480 | Higher | Longer |

Photoisomerization Mechanisms and Kinetics of the Stilbene Core

The hallmark of stilbene photochemistry is the trans-cis isomerization, a process that converts light energy into mechanical motion at the molecular level. researchgate.net This reaction proceeds on the S₁ excited-state potential energy surface.

The widely accepted model for stilbene photoisomerization involves the following steps:

Photoexcitation from the planar trans ground state (S₀) to the planar trans excited state (S₁).

On the S₁ surface, the molecule undergoes torsional motion (twisting) around the central C=C bond.

This twisting leads to a perpendicular intermediate state (P*), often referred to as the "phantom singlet state," which is a minimum on the S₁ surface. researchgate.netnih.gov

From this perpendicular geometry, the molecule can decay non-radiatively to the S₀ ground state through a conical intersection.

Once on the ground state surface, the molecule relaxes to form a mixture of the stable trans and cis isomers. acs.org

Two primary theoretical models describe the twisting motion:

One-Bond Flip (OBF) Model: In this conventional model, one of the phenyl rings rotates relative to the other around the central C=C bond. icmp.lviv.ua

Hula-Twist (HT) Model: This model proposes a simultaneous rotation of a C-H group out of the plane while the rest of the molecule reorients within the plane, a motion analogous to a hula dancer. icmp.lviv.ua

Ab initio quantum chemical calculations have shown that reaching the minimal energy conical intersection for efficient quenching to the ground state requires both torsion and pyramidalization at the ethylenic carbons, highlighting the multi-dimensional nature of the reaction coordinate. acs.org

Substituents play a crucial role in modulating the photoisomerization process by altering the electronic structure and steric properties of the molecule.

Electronic Effects: The electron-donating dimethoxy and amino groups in this compound stabilize the S₁ excited state. This stabilization can affect the energy barrier to twisting. In push-pull systems, the excited state often has more single-bond character in the central ethylenic bond, which can lower the barrier to rotation. researchgate.net However, the formation of a highly stabilized, polar ICT state can also introduce a minimum on the S₁ surface that competes with the twisting pathway, potentially reducing the isomerization efficiency. researchgate.net

Steric Effects: The presence of a methoxy group at the ortho- (2-) position can introduce steric hindrance. This steric clash can potentially discourage a fully planar ground-state or excited-state geometry and may influence the dynamics of the twisting motion around the C=C bond. nih.gov Studies on other substituted stilbenes have shown that steric hindrance can either promote or hinder the twisting motion depending on the specific interactions. researchgate.net

Molecular Interactions and Chemical Biology Applications

Modulation of Molecular Pathways at a Sub-Cellular Level.

Without published research on "2,4-Dimethoxy-3''-amino-trans-stilbene," any discussion, data tables, or detailed findings would be hypothetical. Further research and publication on this specific compound are required before a scientifically accurate article can be written.

Table of Compound Names

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Modification of the 2,4-Dimethoxy-3''-amino-trans-stilbene Scaffold

The position and number of methoxy (B1213986) groups on the stilbene (B7821643) rings are critical determinants of molecular behavior. Methoxylation, the substitution of hydroxyl groups with methoxy groups, generally increases the lipophilicity of the molecule. This enhancement can lead to improved bioavailability, as the molecule can more readily cross cellular membranes. nih.gov Furthermore, methoxy groups are less susceptible to the glucuronidation and sulfation reactions that rapidly metabolize hydroxylated stilbenes in the liver, leading to greater metabolic stability and a longer biological half-life. mdpi.commdpi.com

However, the specific placement and quantity of these groups have nuanced effects on bioactivity. Studies on various methoxy-stilbene analogues have demonstrated that both the number and the position of these groups significantly influence cytotoxicity and other biological effects. nih.govnih.gov For instance, certain patterns of methoxylation can enhance anticancer potency, while others may diminish it, highlighting that the relationship is not merely about increasing lipophilicity but also involves specific interactions with biological targets. nih.gov The electronic nature of the methoxy group, an electron-donating substituent, also alters the electron distribution across the stilbene backbone, which can influence binding to target proteins.

| Compound/Analogue Class | Key Methoxy Group Features | Observed Impact on Molecular Behavior | Reference |

|---|---|---|---|

| Pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene) | Two methoxy groups, one hydroxyl group. | Increased lipophilicity and metabolic stability compared to resveratrol (B1683913), leading to higher bioavailability. | mdpi.commdpi.com |

| 3,5,4'-trimethoxystilbene | Three methoxy groups. | Demonstrated potent pro-apoptotic activity, in some cases up to 100-fold more cytotoxic than resveratrol in cancer cell lines. | nih.gov |

| 3,4,2',4'-tetramethoxy-trans-stilbene | Four methoxy groups. | Exhibited high cytotoxicity in human myeloid leukemia cells, suggesting the importance of substitution patterns on both rings. | nih.gov |

| 3,4,2',4',6'-pentamethoxy-trans-stilbene | Five methoxy groups. | Acted as a potent inhibitor of CYP1A1 and CYP1B1 gene expression, enzymes involved in estrogen metabolism. | nih.gov |

The amino group introduces a basic, polar, and hydrogen-bonding capable moiety onto the stilbene scaffold, which can profoundly influence its interactions with biological targets. The position and chemical nature of the amino group are crucial. For example, studies on related stilbene analogues have shown that a para-amino group can be essential for certain enzyme inhibitory activities. jst.go.jp This group can act as a hydrogen bond donor or acceptor, forming key interactions within a protein's binding site that anchor the molecule and determine its orientation and affinity.

Derivatization of the amino group—converting it into amides, sulfonamides, or substituted amines—offers a powerful strategy to fine-tune the molecule's properties. nih.gov Such modifications can alter its polarity, hydrogen-bonding capacity, and steric profile. For instance, converting the primary amine to a secondary or tertiary amine, or to a more complex heterocyclic structure, can modulate binding specificity and potency. nih.gov The choice of derivatizing agent can significantly enhance analytical sensitivity for detection in biological samples and can be used to probe the structural requirements of a target binding pocket. nih.govresearchgate.net

| Modification | Description | Impact on Molecular Interactions | Reference |

|---|---|---|---|

| Primary Amino Group (-NH₂) | Introduction of a basic, polar group. | Can act as a hydrogen bond donor/acceptor, potentially forming key interactions with target proteins. A p-amino group can be critical for estrogenic activity. | jst.go.jp |

| Nitro Group (-NO₂) | An electron-withdrawing precursor to the amino group. | A p-nitro group can also contribute to estrogenic activity, though it may be metabolically reduced to the active amino form. | jst.go.jp |

| N,N-diethylamino Moiety | Tertiary amine derivatization. | Changing the steric bulk and basicity of the nitrogen can alter activity profiles against different microbial strains. | nih.gov |

| N-pyrrolidinyl Moiety | Cyclic amine derivatization. | Replacing an acyclic amine with a cyclic one can reduce activity against certain bacterial strains, indicating sensitivity to the substituent's shape and size. | nih.gov |

Steric properties, such as the size and shape of substituents, play a crucial role in determining how well the molecule fits into its biological target. nih.gov Bulky substituents can create steric hindrance, preventing the molecule from achieving an optimal binding conformation. researchgate.net Conversely, in some cases, a larger group may be necessary to occupy a specific hydrophobic pocket within the target protein, thereby enhancing binding affinity. The interplay between these electronic and steric factors is complex, and optimizing activity often requires a careful balance between them. nih.govnih.gov

Rational Design of Analogues Based on Computational Modeling

Rational drug design leverages an understanding of a biological target's three-dimensional structure to create molecules that can interact with it specifically and effectively. patsnap.com Computational methods are at the heart of this approach, enabling the design of novel analogues of this compound with potentially enhanced potency and selectivity. wiley.comnih.gov

The process typically begins with the known crystal structure of a target protein or a homology model if an experimental structure is unavailable. patsnap.com Key computational techniques include:

Molecular Docking: This method predicts the preferred binding orientation of the stilbene analogue within the active site of the target protein. It scores different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, allowing researchers to prioritize compounds for synthesis. patsnap.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the stilbene-protein complex over time, providing insights into its stability and the dynamics of key interactions under physiological conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized analogues. patsnap.com

By using these computational tools, scientists can visualize how modifications to the this compound scaffold—such as shifting a methoxy group, altering the amino substituent, or adding a halogen—might improve its fit and interaction with a target, thereby guiding a more efficient and targeted synthetic effort. nih.gov

Development of Libraries for High-Throughput Screening of Molecular Interactions

To explore the vast chemical space around the this compound scaffold, researchers often develop large compound libraries for use in high-throughput screening (HTS). mdpi.com HTS allows for the rapid, automated testing of thousands to millions of compounds against a specific biological target to identify "hits"—molecules that display a desired activity. thermofisher.com

The creation of these libraries often employs combinatorial chemistry, where the core stilbene structure is systematically decorated with a wide variety of building blocks. For instance, different substituted benzaldehydes and benzylphosphonium salts can be combined through reactions like the Wittig or Horner-Wadsworth-Emmons olefination to generate a diverse array of stilbene backbones. nih.gov Further diversity can be introduced by modifying the amino and methoxy (or precursor hydroxyl) groups.

These libraries can be categorized as:

Diverse Libraries: Containing a wide range of structurally distinct molecules to maximize the chances of finding a novel hit for a new target. stanford.edu

Focused Libraries: Designed around a known active scaffold (like stilbene) and containing compounds with subtle variations intended to optimize activity against a specific target family, such as kinases or G-protein-coupled receptors. thermofisher.com

The results from HTS of these stilbene libraries provide crucial SAR data, identifying which chemical features are associated with activity and guiding the next cycle of lead optimization. mdpi.com

Stereochemical Implications in Structure-Function Relationships

The double bond of the stilbene core gives rise to two geometric isomers: trans (E) and cis (Z). nih.gov This stereochemistry is a critical factor in the structure-function relationship of these molecules. The trans-isomer, including this compound, is generally the more thermodynamically stable and common form. mdpi.comnih.gov Its structure is largely planar, which is often optimal for fitting into the binding sites of target proteins and for engaging in π-π stacking interactions. hpstar.ac.cn

In contrast, the cis-isomer is sterically hindered because the two phenyl rings are on the same side of the double bond, forcing them to twist out of plane. differencebetween.comquora.com This non-planar conformation makes it less stable and often results in different, typically lower, biological activity compared to its trans counterpart. nih.gov For many biological targets, the trans configuration is essential for potent activity. nih.gov

However, this is not a universal rule. In some specific cases, the bent, three-dimensional shape of a cis-stilbene might fit better into a particular binding pocket than the linear trans form, leading to higher potency. Therefore, the evaluation of both isomers is an important aspect of comprehensive SAR studies. The relative stability and distinct physical properties (e.g., melting point, solubility) of the two isomers also have practical implications for synthesis, purification, and formulation. hpstar.ac.cndifferencebetween.comquora.com

Advanced Methodologies and Analytical Approaches in Stilbene Research

Application of Hyphenated Techniques for Complex Mixture Analysis and Reactivity Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex samples containing stilbene (B7821643) derivatives. nih.govresearchgate.net These techniques provide comprehensive qualitative and quantitative information, which is vital during synthesis and purification processes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing reaction mixtures during the synthesis of 2,4-Dimethoxy-3''-amino-trans-stilbene. The chromatographic separation, likely using a reversed-phase column, would separate the target compound from starting materials, reagents, and potential side-products. The mass spectrometer then provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the eluted compounds. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to yield a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) could further be used to fragment this ion, providing structural information based on the fragmentation pattern, which is useful for unambiguous identification in a complex matrix. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly if the stilbene derivative or its precursors are volatile or can be made volatile through derivatization. chemicalbook.com The amino group of this compound could be derivatized, for example, through silylation, to increase its volatility and thermal stability for GC analysis. mdpi.comnih.gov The high separation efficiency of capillary GC columns combined with the detailed mass spectra allows for the identification and quantification of trace impurities. nih.gov

For monitoring the progress of a reaction, such as the synthesis of this compound, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers the unique advantage of providing detailed structural information on separated components without the need for isolation. royalsocietypublishing.org This can be particularly useful for identifying unstable intermediates or understanding the formation of isomers.

A hypothetical analysis of a crude reaction mixture for the synthesis of this compound using LC-MS is outlined in the table below.

Table 1: Hypothetical LC-MS Data for Analysis of a Reaction Mixture

| Retention Time (min) | Detected m/z [M+H]⁺ | Tentative Identification |

|---|---|---|

| 4.5 | --- | Starting Material A |

| 6.2 | --- | Starting Material B |

| 8.7 | 270.1494 | This compound |

| 9.5 | --- | Isomeric Byproduct |

Solid-State Characterization Techniques for Polymorphism and Amorphous Forms

The solid-state properties of a chemical compound, including its crystal form (polymorphism) and the potential for existing in an amorphous state, are critical. These properties can influence solubility, stability, and bioavailability. For this compound, understanding its solid-state behavior is crucial for its handling, formulation, and storage.

X-ray Crystallography, specifically single-crystal X-ray diffraction, is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. st-andrews.ac.uknih.gov If suitable single crystals of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net It would also reveal the packing arrangement of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amino group. The existence of different polymorphs could be identified by obtaining crystals under different conditions and solving their distinct crystal structures.

Solid-State NMR (ssNMR) spectroscopy is a powerful, non-destructive technique used to study the structure and dynamics of solid materials, including those that are not amenable to single-crystal X-ray diffraction, such as microcrystalline powders or amorphous solids. rsc.org For this compound, ssNMR could be used to distinguish between different polymorphic forms, as the distinct packing environments in each polymorph would lead to different chemical shifts. It can also be used to characterize amorphous material, which lacks long-range order and gives broader NMR signals compared to crystalline forms.

Other techniques such as Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) are also central to the study of polymorphism. DSC can detect phase transitions, such as melting points and transformations between polymorphs, while PXRD provides a characteristic diffraction pattern for a given crystalline form, acting as a "fingerprint" for polymorph identification.

Table 2: Solid-State Characterization Techniques and Their Application

| Technique | Information Provided for this compound |

|---|---|

| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure, crystal packing, intermolecular interactions. |

| Solid-State NMR (ssNMR) | Distinguishes between polymorphs and amorphous forms based on local atomic environments. |

| Powder X-Ray Diffraction (PXRD) | "Fingerprinting" of different crystalline polymorphs. |

| Differential Scanning Calorimetry (DSC) | Identifies melting points, and phase transitions between polymorphs or from amorphous to crystalline. |

Quantitative Spectroscopic Methods for Mechanistic Investigations

Understanding the mechanism of chemical reactions, such as the synthesis or potential photoisomerization of this compound, requires methods that can quantitatively track the concentration of reactants, intermediates, and products over time.

Quantitative NMR (qNMR) spectroscopy is a highly effective tool for such mechanistic studies. wiley-vch.de By integrating the signals of specific protons in the ¹H NMR spectrum that are unique to each species in the reaction mixture, their relative concentrations can be determined at various time points. nih.gov For instance, in a Wittig or Heck reaction to form the stilbene double bond, qNMR could be used to monitor the disappearance of aldehyde or vinyl protons from the starting materials and the appearance of the trans-vinylic protons of the product. This allows for the determination of reaction kinetics and can help elucidate the reaction mechanism. researchgate.net The stability of this compound under specific conditions (e.g., light exposure) could also be investigated by monitoring for the appearance of the corresponding cis-isomer. royalsocietypublishing.org

Stopped-flow UV-Vis spectroscopy is another technique suitable for studying the kinetics of rapid reactions. By rapidly mixing reactants and monitoring the change in absorbance at a wavelength where the product or reactant has a strong chromophore, reaction rates on the millisecond timescale can be measured. The conjugated stilbene core of this compound provides a strong UV-Vis chromophore, making this technique applicable to studying its formation or subsequent reactions.

Table 3: Illustrative qNMR Data for Monitoring a Reaction

| Reaction Time (hours) | Integral of Reactant A (CHO proton) | Integral of Product (trans-vinylic proton) | Molar Ratio (Product:Reactant A) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0:100 |

| 1 | 0.65 | 0.35 | 35:65 |

| 2 | 0.42 | 0.58 | 58:42 |

| 4 | 0.15 | 0.85 | 85:15 |

| 8 | <0.05 | >0.95 | >95:5 |

Microfluidic and Miniaturized Platforms for Reaction Optimization and Screening

Microfluidic technology, or "lab-on-a-chip," offers significant advantages for chemical synthesis and screening, including rapid reaction times, precise control over reaction parameters, reduced reagent consumption, and enhanced safety. nih.gov These platforms are well-suited for the optimization and screening of synthetic routes to compounds like this compound.

For reaction optimization, a microfluidic reactor could be used to rapidly screen a wide range of conditions (e.g., temperature, residence time, catalyst loading, stoichiometry) for a key bond-forming reaction, such as a Heck or Wittig reaction. The small reaction volumes and rapid heat and mass transfer in microchannels allow for numerous experiments to be performed quickly and efficiently, leading to the identification of optimal reaction conditions in a fraction of the time required by traditional batch methods.

Furthermore, microfluidic platforms are ideal for the high-throughput screening of small compound libraries. If a library of stilbene derivatives related to this compound were to be synthesized for biological screening, droplet-based microfluidics could be employed. In this approach, individual reactions are carried out in picoliter- to nanoliter-sized droplets, allowing for thousands or even millions of unique reactions and subsequent assays to be performed in a single experiment. This enables the rapid identification of "hit" compounds with desired properties from a large library.

Table 4: Advantages of Microfluidic Platforms in Stilbene Synthesis

| Feature | Advantage for this compound Synthesis |

|---|---|

| High Surface-to-Volume Ratio | Enhanced heat and mass transfer, leading to faster reaction rates and better temperature control. |

| Precise Flow Control | Accurate control of residence time and stoichiometry. |

| Small Volumes | Reduced consumption of expensive reagents and catalysts; improved safety. |

| Automation | Enables high-throughput screening of reaction conditions or compound libraries. |

| Integration | Potential to couple synthesis directly with online analysis (e.g., MS or UV-Vis). |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Stilbene (B7821643) Research

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is set to revolutionize the discovery and development of novel stilbene compounds. These computational tools can analyze vast datasets to predict the properties and activities of new derivatives, significantly accelerating the research pipeline.

Future applications of AI and ML in stilbene research include:

De Novo Design: ML models, particularly generative models, can design new stilbene analogues with optimized properties for specific biological targets. benevolent.com By learning from existing chemical databases, these algorithms can propose novel structures that chemists can then synthesize and test.

Predictive Modeling: AI can be employed to build predictive models for various properties, such as bioactivity, toxicity, and pharmacokinetic profiles. This allows for the virtual screening of large libraries of stilbene derivatives, prioritizing the most promising candidates for synthesis and reducing the reliance on costly and time-consuming experimental work.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex stilbene scaffolds. These tools can analyze the target molecule and propose a step-by-step reaction pathway, drawing from a vast knowledge base of chemical reactions. benevolent.com

Understanding Disease Mechanisms: ML algorithms can analyze complex biological data to identify patterns and relationships that are not apparent to human researchers. tulane.edu For instance, in the context of neurodegenerative diseases like Alzheimer's, machine learning can be used to map the interactions between stilbene compounds and protein structures, providing insights into their neuroprotective mechanisms. tulane.edunih.gov

Table 1: Applications of AI/ML in Stilbene Research

| Application Area | Description | Potential Impact |

|---|---|---|

| De Novo Molecular Design | Using generative algorithms to create novel stilbene structures with desired properties. | Accelerated discovery of new drug candidates and materials. |

| Predictive Toxicology | Employing machine learning models to forecast the potential toxicity of new stilbene derivatives early in development. | Reduced late-stage failures in drug development and enhanced safety. |

| Structure-Activity Relationship (SAR) Analysis | Applying AI to analyze large datasets to understand how chemical structure influences biological activity. | More efficient optimization of lead compounds. |

| Personalized Medicine | Using ML to predict how individual patients might respond to stilbene-based therapies based on their genetic makeup. | Development of more effective and targeted treatments. |

Exploration of Novel Photophysical Applications (e.g., optical materials, advanced probes)

The stilbene scaffold is renowned for its unique photochemical and photophysical properties, including fluorescence and photoisomerization. researchgate.netnih.gov These characteristics make amino-stilbenes, such as 2,4-Dimethoxy-3''-amino-trans-stilbene, highly attractive for applications in materials science and bioimaging.

Future research in this area will likely focus on:

Advanced Optical Materials: Stilbene derivatives are being investigated for use in organic light-emitting diodes (OLEDs), dye lasers, and fluorescent whiteners. researchgate.netnih.gov The introduction of amino and methoxy (B1213986) groups can modulate the electronic properties of the stilbene core, allowing for the fine-tuning of their absorption and emission spectra for specific applications.

Fluorescent Probes for Bioimaging: The inherent fluorescence of stilbenes can be harnessed to create probes for imaging biological processes in real-time. researchgate.net Amino-stilbenes can be designed to bind to specific biomolecules, such as amyloid-beta plaques in Alzheimer's disease, enabling their visualization within living cells or organisms. mdpi.comnih.gov

Photoswitches: The ability of stilbenes to undergo reversible trans-cis isomerization upon exposure to light makes them ideal candidates for the development of molecular switches. nih.gov These switches can be used to control biological processes or the properties of materials with high spatial and temporal precision. Functionalizing stilbenes with amino groups can influence the stability and switching properties of these systems. nih.govrsc.org

Table 2: Photophysical Properties and Applications of Stilbene Derivatives

| Property | Application | Example Research Direction |

|---|---|---|

| Fluorescence | Bioimaging probes, Organic LEDs (OLEDs) | Developing amino-stilbenes that target specific cellular organelles with high selectivity. |

| Photoisomerization | Molecular switches, Photolithography | Creating stilbene-based materials that change shape or color in response to light. |

| Nonlinear Optics | Optical data storage, Telecommunications | Designing stilbene derivatives with large two-photon absorption cross-sections. |

Deeper Mechanistic Understanding of Molecular Interactions and Biochemical Pathways

While numerous biological activities have been attributed to stilbenes, a detailed understanding of their molecular mechanisms of action is often lacking. Future research must focus on elucidating the specific interactions between amino-stilbenes and their biological targets, as well as their effects on complex biochemical pathways.

Key areas for investigation include:

Target Identification: Identifying the specific proteins, enzymes, or nucleic acids that this compound and related compounds interact with is crucial. Techniques such as affinity chromatography, mass spectrometry, and computational docking can be employed to pinpoint these molecular targets.

Pathway Analysis: Stilbenes are known to modulate various signaling pathways, including those involved in inflammation (e.g., NF-κB) and oxidative stress (e.g., Nrf2/ARE). nih.govnih.gov A deeper investigation into how amino-stilbenes influence these pathways can reveal new therapeutic opportunities. nih.gov

Enzyme Kinetics and Inhibition: For stilbenes that act as enzyme inhibitors, detailed kinetic studies are needed to understand their mode of inhibition. For example, this compound has been investigated as an inhibitor of aromatase and quinone reductase 2. nih.gov

Metabolic Fate: Understanding how amino-stilbenes are metabolized in the body is essential for predicting their bioavailability and potential for drug-drug interactions. nih.gov Identifying the metabolic enzymes and pathways involved can aid in the design of more stable and effective derivatives. encyclopedia.pubscirp.orgscirp.org

Expanding the Scope of Bio-Orthogonal Chemistry with Amino-Stilbenes

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov This powerful set of tools allows for the precise labeling and tracking of biomolecules in their natural environment. nih.gov

Amino-stilbenes can be functionalized with bio-orthogonal handles, such as azides or alkynes, to enable their participation in these reactions. This opens up exciting new avenues for research:

Live-Cell Imaging: By attaching a bio-orthogonal group to an amino-stilbene probe, researchers can use "click chemistry" or other bio-orthogonal reactions to attach a fluorescent reporter molecule inside a living cell. ru.nlresearchgate.net This allows for the visualization of the probe's distribution and interaction with its target in real-time.

Proteomics and Target Identification: Amino-stilbenes equipped with a bio-orthogonal handle can be used as "bait" to capture their binding partners from a complex cellular lysate. Subsequent analysis by mass spectrometry can then identify these interacting proteins.

Drug Delivery: Bio-orthogonal chemistry can be used to assemble drug-delivery systems in situ. For example, an amino-stilbene drug could be targeted to a specific tissue or cell type and then activated through a bio-orthogonal reaction. ru.nl

Addressing Challenges in the Synthesis and Application of Complex Stilbene Scaffolds

While the basic stilbene scaffold is relatively simple, the synthesis of more complex, highly functionalized derivatives can be challenging. nih.govrsc.org Overcoming these synthetic hurdles is essential for exploring the full chemical space of stilbene analogues and developing new applications.

Future research should address the following challenges:

Stereoselective Synthesis: The biological activity of stilbenes is often dependent on their stereochemistry (trans vs. cis). Developing robust and highly stereoselective synthetic methods is crucial for producing pure isomers for biological evaluation. nih.gov

Late-Stage Functionalization: The ability to introduce new functional groups into a stilbene scaffold at a late stage in the synthesis is highly desirable. This allows for the rapid generation of a diverse library of analogues from a common intermediate.

Scalability: For promising stilbene-based drug candidates or materials, developing scalable and cost-effective synthetic routes is essential for their translation to clinical or industrial use.

Complex Scaffolds: There is growing interest in more complex stilbene-based structures, such as oligomeric stilbenes and macrocycles. nih.govrsc.orgresearchgate.net Developing new synthetic strategies to access these challenging architectures will open up new areas of research. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dimethoxy-3'-amino-trans-stilbene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via a Wittig reaction or modified coupling protocols. For example, General Procedure 2 (GP2) involves coupling aryl halides with amino-substituted styrenes, yielding 42% product . Key factors affecting yield include:

- Catalyst selection : Palladium-based catalysts improve cross-coupling efficiency.

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

- Temperature control : Elevated temperatures (80–100°C) optimize intermediate formation.

Comparative yields for structurally similar compounds (e.g., 3,5-Dimethoxy analogues) range from 44% to 67%, highlighting positional isomer effects on reactivity .

Q. Which spectroscopic techniques are most effective for characterizing 2,4-Dimethoxy-3'-amino-trans-stilbene, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use a combination of ¹H/¹³C NMR , IR , and HRMS to confirm structure and purity:

| Technique | Key Markers () | Functional Group Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.35 (d, J = 16.5 Hz, 1H) | trans-stilbene olefinic protons |

| δ 6.46 (d, J = 2.4 Hz, 1H) | Aromatic protons (methoxy-substituted) | |

| IR | 3369 cm⁻¹ (N-H stretch), 1598 cm⁻¹ (C=C aromatic) | Amino and aromatic backbone |

| HRMS | m/z 256.1340 (MH⁺) | Molecular ion confirmation |

| Discrepancies in melting points (e.g., 69–70°C vs. 72–73°C for positional isomers) further validate structural differences . |

Q. What safety protocols are critical when handling 2,4-Dimethoxy-3'-amino-trans-stilbene in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (acute toxicity Category 4).

- Ventilation : Use fume hoods with local exhaust to minimize inhalation of aerosols.

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers.

- Spill management : Collect solids with non-sparking tools and dispose via hazardous waste protocols.

Advanced Research Questions

Q. How does the substitution pattern on the stilbene core (e.g., methoxy vs. amino group positioning) influence biological activity against cancer cell lines?

- Methodological Answer : Substituent positioning alters steric and electronic interactions with biological targets. For example:

- 3'-Amino substitution : Enhances tubulin polymerization inhibition (IC₅₀ = 10⁻²–10⁻³ µg/mL) by binding to the colchicine site, as seen in analogues like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene .

- Methoxy groups at 2,4 positions : Increase solubility and bioavailability compared to unsubstituted stilbenes, but reduce binding affinity if steric hindrance occurs .

- Structural analogs : Tyrosine amide derivatives show reduced tubulin activity but increased mitotic index, suggesting intracellular target modulation .

Q. What computational modeling approaches best predict the molecular geometry and electronic properties of 2,4-Dimethoxy-3'-amino-trans-stilbene, and how do they compare with experimental data?

- Methodological Answer : Parametric Method 3 (PM3) is superior for predicting coplanar geometries in trans-stilbenes, aligning with X-ray crystallography data . Key steps:

Geometry optimization : Compare PM3-predicted dihedral angles (0–5° deviation) with experimental values.

Electronic properties : Calculate HOMO-LUMO gaps using PM3 to estimate excitation energies (e.g., singlet-triplet transitions within 0.5 eV of experimental values) .

Validation : Cross-check with NMR coupling constants (e.g., J = 16.5 Hz for trans olefins) .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar stilbene derivatives across different studies?

- Methodological Answer : Address variability through systematic controls:

- Cell line selection : Compare GI₅₀ values across panels (e.g., P388 murine leukemia vs. human MCF-7) to assess species-specific responses .

- Assay conditions : Standardize incubation times (48–72 hrs) and solvent concentrations (e.g., DMSO ≤0.1% v/v) to minimize cytotoxicity artifacts.

- Purity validation : Use HPLC (≥95% purity) to exclude confounding effects from byproducts like Diels-Alder adducts .

- Mechanistic studies : Combine tubulin polymerization assays with mitotic index analysis to distinguish direct vs. indirect effects .

Data Contradiction Analysis Example

Issue : Conflicting yields (42% vs. 67%) for amino-stilbene derivatives synthesized via GP2 .

Resolution :

- Reaction scale : Smaller scales (<1 mmol) often show lower yields due to intermediate instability.

- Purification methods : Column chromatography (hexane/EtOAc) vs. recrystallization may account for variability.

- Substituent electronics : Electron-donating groups (e.g., 3,5-dimethoxy) improve coupling efficiency compared to ortho-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.